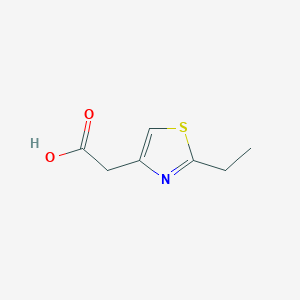

2-(2-Ethyl-1,3-thiazol-4-yl)acetic acid

Description

2-(2-Ethyl-1,3-thiazol-4-yl)acetic acid is a heterocyclic compound featuring a thiazole core substituted with an ethyl group at position 2 and an acetic acid moiety at position 4. This structural motif is critical in medicinal chemistry, where such compounds are often explored for antibacterial, anti-inflammatory, or enzyme-inhibitory activities .

Properties

IUPAC Name |

2-(2-ethyl-1,3-thiazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-2-6-8-5(4-11-6)3-7(9)10/h4H,2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZGFODMETHYSJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CS1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethyl-1,3-thiazol-4-yl)acetic acid typically involves the reaction of ethyl thiazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the ethyl thiazole acts as a nucleophile attacking the electrophilic carbon of chloroacetic acid. The reaction is usually carried out in an aqueous or alcoholic medium with a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often use metal-free catalysts and environmentally benign conditions to minimize waste and reduce the environmental impact. The use of flow reactors allows for better control of reaction parameters, leading to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethyl-1,3-thiazol-4-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Organic Synthesis

2-(2-Ethyl-1,3-thiazol-4-yl)acetic acid serves as a versatile building block in organic synthesis. It can be utilized in the following ways:

- Peptide Synthesis: The compound can be incorporated into peptides, contributing to the development of new therapeutic agents.

- Synthesis of Complex Molecules: Its reactive functional groups allow for the formation of complex organic structures through various coupling reactions.

Biological Applications

The compound's thiazole ring is significant in biological research:

- Enzyme Inhibition: It has been studied for its potential as an enzyme inhibitor, particularly in pathways relevant to diseases such as cancer and diabetes.

- Receptor Agonists: The compound may interact with specific receptors, influencing biological processes and signaling pathways.

Industrial Applications

In the industrial sector, this compound finds applications in:

- Specialty Chemicals Production: The compound can be used to synthesize specialty chemicals with unique properties, enhancing product performance in various applications.

- Material Science: Its chemical properties may contribute to the development of new materials with tailored functionalities.

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry explored the enzyme inhibitory properties of derivatives of this compound. The results indicated that modifications to the thiazole ring significantly enhanced inhibitory activity against specific enzymes involved in metabolic pathways. This highlights the compound's potential as a lead structure for drug development targeting metabolic disorders.

Case Study 2: Peptide Development

Research conducted at a leading pharmaceutical university demonstrated that incorporating this compound into peptide sequences improved binding affinity to target receptors. The study emphasized the importance of structural diversity in peptide design, showcasing how this compound can enhance therapeutic efficacy.

Mechanism of Action

The mechanism of action of 2-(2-Ethyl-1,3-thiazol-4-yl)acetic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites on proteins and DNA contributes to its biological activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Thiazole-Acetic Acid Derivatives

*Calculated based on molecular formula.

Substituent Impact on Physicochemical Properties

- Lipophilicity : The ethyl group in this compound contributes moderate lipophilicity (logP ~1.5), whereas Fenclozic acid’s chlorophenyl group increases logP (~2.8), enhancing membrane permeability but risking bioaccumulation .

- Solubility : The free acetic acid group in Fenclozic acid and the target compound improves aqueous solubility (pKa ~3.5–4.0), critical for bioavailability. In contrast, ester derivatives like ethyl (2-phenyl-1,3-thiazol-4-yl)acetate require hydrolysis for activation .

- Steric Effects: Bulky substituents (e.g., tert-butoxycarbonylamino in ) reduce enzymatic binding efficiency compared to smaller groups like ethyl .

Biological Activity

2-(2-Ethyl-1,3-thiazol-4-yl)acetic acid, a thiazole derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique thiazole moiety, which plays a crucial role in its pharmacological properties. Research indicates that it exhibits antimicrobial, anti-inflammatory, and potential anticancer activities. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 186.23 g/mol. Its structure includes an ethyl group and a thiazole ring, which are essential for its biological interactions.

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial properties. It has been tested against various pathogens, showing promising results in inhibiting bacterial growth.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 0.5 μg/mL | Strong |

| Escherichia coli | 1.0 μg/mL | Moderate |

| Candida albicans | 0.8 μg/mL | Strong |

These results indicate its potential as a lead compound in developing new antimicrobial agents .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, likely due to its ability to modulate inflammatory pathways. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound against several cancer cell lines. The following table summarizes the findings from cytotoxicity assays:

| Cell Line | IC50 (µg/mL) | Comparison with Control |

|---|---|---|

| MDA-MB-231 | 3.92 | Comparable to cisplatin |

| HeLa | 11.4 | Comparable to oxaliplatin |

These results suggest that the compound may serve as a promising candidate for further development in cancer therapy .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The thiazole ring is known to inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

- Cytotoxic Mechanisms : It may induce apoptosis in cancer cells through the activation of specific pathways related to cell death .

Case Studies

Several case studies have highlighted the therapeutic potential of thiazole derivatives similar to this compound:

- Antimicrobial Study : A study conducted on a series of thiazole derivatives showed that compounds with structural similarities to this compound exhibited enhanced antibacterial activity against resistant strains of bacteria .

- Cancer Research : In vitro studies on thiazole derivatives demonstrated significant antiproliferative effects on various cancer cell lines. The findings indicated that modifications on the thiazole ring could enhance cytotoxicity .

Q & A

Q. What statistical approaches are recommended for optimizing multifactor synthesis parameters (e.g., temperature, solvent ratio)?

- Methodological Answer : Design of experiments (DoE), such as response surface methodology (RSM), identifies optimal conditions. A central composite design evaluates temperature (60–100°C), solvent (ethanol/water ratio: 1:1–3:1), and catalyst concentration (0.1–0.5 M). ANOVA validates model significance, with desirability functions maximizing yield and purity .

Q. How do steric and electronic effects in thiazole-acetic acid derivatives influence binding to biological targets (e.g., enzymes)?

- Methodological Answer : Molecular docking (AutoDock Vina) simulates ligand-enzyme interactions. For example, ethyl groups at C2 of the thiazole enhance hydrophobic contacts with Candida CYP51 active sites. QSAR models correlate Hammett σ values (electronic) and Taft steric parameters (Es) with inhibitory potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.